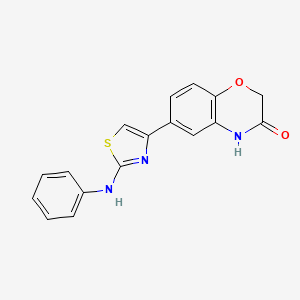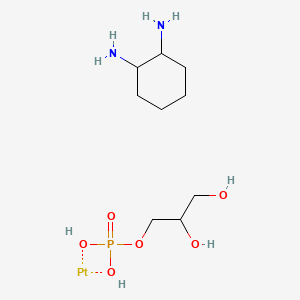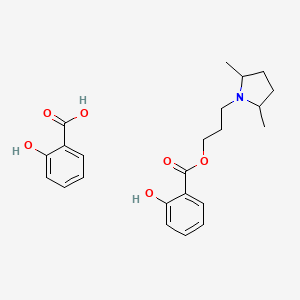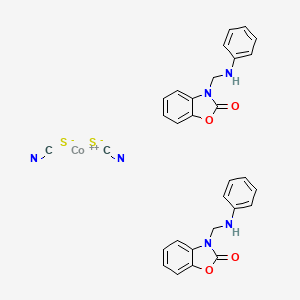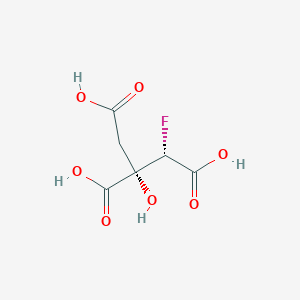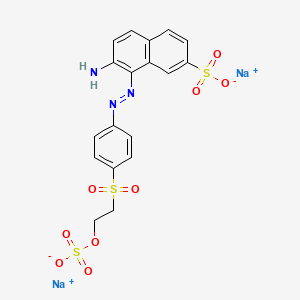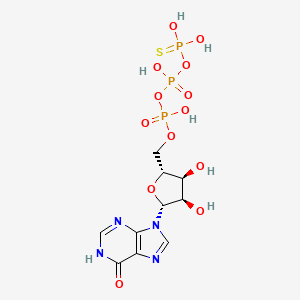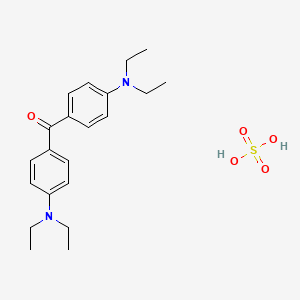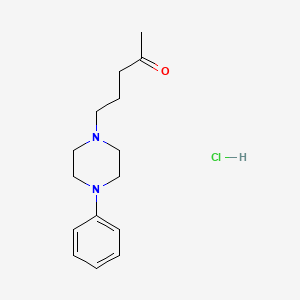
5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride is a chemical compound with the molecular formula C15H22N2O.HCl and a molecular weight of 282.81 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Méthodes De Préparation
The synthesis of 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride typically involves the reaction of 4-phenylpiperazine with a pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.
Applications De Recherche Scientifique
5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Indinavir: An antiretroviral drug.
Sitagliptin: Used in the treatment of diabetes.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperazine derivatives in various fields.
Propriétés
Numéro CAS |
60753-22-2 |
|---|---|
Formule moléculaire |
C15H23ClN2O |
Poids moléculaire |
282.81 g/mol |
Nom IUPAC |
5-(4-phenylpiperazin-1-yl)pentan-2-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-14(18)6-5-9-16-10-12-17(13-11-16)15-7-3-2-4-8-15;/h2-4,7-8H,5-6,9-13H2,1H3;1H |
Clé InChI |
WFMKLVNEJXKTFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCN1CCN(CC1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



